D-Mannose-d2

LC-MS/MS quantitative bioanalysis stable isotope-labeled internal standard matrix effect compensation

Researchers quantifying D-mannose in large-cohort metabolomics studies face a cost-accuracy trade-off: ¹³C-labeled internal standards offer superior matrix effect compensation but at 10-50× higher cost per gram than deuterated alternatives. D-Mannose-d2 provides an economical stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS workflows. • Supports large-scale clinical studies (500-5,000 samples) when method validation confirms acceptable accuracy (e.g., ±15% bias) for the deuterated IS. • Site-specific deuteration (C-2 or C-6) enables position-specific hydrogen tracing through phosphomannose isomerase and NMR conformational analysis-capabilities not achievable with ¹³C-only labels. • Supplied at ≥98% chemical purity with 98 atom % D isotopic enrichment; store at -20°C for long-term stability.

Molecular Formula C6H12O6
Molecular Weight 182.17 g/mol
Cat. No. B12409414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-d2
Molecular FormulaC6H12O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2D2
InChIKeyGZCGUPFRVQAUEE-XLFLGBRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannose-d2 Procurement Guide


D-Mannose-d2 is a stable isotope-labeled analog of the naturally occurring aldohexose monosaccharide D-mannose (C-2 epimer of D-glucose), in which two hydrogen atoms are replaced by deuterium (²H) atoms . The precise deuteration site varies by synthesis route: common variants include D-Mannose-6,6-d2 (C-6 position, MW 182.17 g/mol) and D-Mannose-2-d2 (C-2 position, MW 182.17 g/mol), with the positional specificity critically determining metabolic tracing utility and hydrogen-deuterium exchange stability [1]. As a non-radioactive isotopic tracer, D-Mannose-d2 is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation of endogenous D-mannose in biological matrices, and as a metabolic probe for tracing mannose flux through glycosylation and glycolytic pathways [2]. The compound belongs to the broader class of deuterated monosaccharide SIL-ISs which compete with ¹³C-labeled, ¹⁵N-labeled, and ¹⁸O-labeled alternatives for analytical method development and procurement [3].

D-Mannose-d2 vs. ¹³C₆-Mannose: Substitution Limitations


Isotopic substitution is not a generic commodity: deuterium (²H)-labeled and carbon-13 (¹³C)-labeled internal standards of the same parent analyte exhibit fundamentally different chromatographic retention, ionization behavior, and matrix effect compensation profiles that directly impact quantitative accuracy [1]. Deuterated SIL-ISs experience a chromatographic hydrogen-deuterium isotope effect causing retention time shifts relative to the unlabeled analyte, which can prevent co-elution and compromise the ability to correct for ion suppression or enhancement from co-eluting matrix components [2]. In contrast, ¹³C-labeled SIL-ISs demonstrate near-identical retention times and co-elute exactly with the analyte, providing superior matrix effect compensation [3]. Furthermore, deuterium labels positioned on carbon atoms bearing exchangeable hydroxyl protons (as in monosaccharides) are susceptible to hydrogen-deuterium back-exchange under aqueous analytical conditions, potentially altering the effective isotopic enrichment during sample preparation and compromising quantification accuracy . These physicochemical differences mean that procurement decisions between D-Mannose-d2 and its closest comparator, D-Mannose-¹³C₆, must be guided by the specific analytical performance requirements of the intended application rather than price alone [4].

D-Mannose-d2 Quantitative Evidence


Quantitative Accuracy: Deuterated vs. ¹³C-Labeled IS

A systematic head-to-head comparison of deuterated versus non-deuterated SIL-ISs for urinary biomarkers by Bowman et al. (2023) demonstrated that the deuterated internal standard 2MHA-[²H₇] generated a quantitative bias of −38.4% in spike accuracy experiments, whereas the ¹³C-labeled analog 2MHA-[¹³C₆] produced no significant bias [1]. Furthermore, analyte concentrations quantified using 2MHA-[²H₇] as internal standard were on average 59.2% lower than those quantified using 2MHA-[¹³C₆] [1]. Post-column infusion experiments confirmed that ion suppression experienced by the unlabeled analyte and 2MHA-[¹³C₆] was not equally experienced by 2MHA-[²H₇], explaining the negative bias [1]. While this evidence is derived from 2-methylhippuric acid rather than D-mannose, the underlying mechanism—differential chromatographic retention of deuterated vs. ¹³C-labeled isotopologues causing unequal exposure to matrix-induced ion suppression—is a fundamental physicochemical phenomenon applicable across compound classes [2].

LC-MS/MS quantitative bioanalysis stable isotope-labeled internal standard matrix effect compensation

Chromatographic Co-elution: ¹³C- vs. Deuterated IS

Berg et al. (2011) systematically compared ¹³C-labeled and ²H-labeled internal standards for UPLC-MS/MS determination of amphetamine and methamphetamine, demonstrating that ¹³C-labeled ISs co-eluted with their analytes under different chromatographic conditions while ²H-labeled ISs showed slight but consistent chromatographic separation from their analytes [1]. This separation, arising from the chromatographic hydrogen-deuterium isotope effect, was sufficient to cause differential exposure to matrix-induced ion suppression and reduced the ability of the deuterated IS to compensate for matrix effects [1]. The MDPI (2022) review on chromatographic isotope effects confirms that analytes labeled with ¹³C, ¹⁵N, or ¹⁸O have almost identical retention times and lack a chromatographic isotope effect, whereas deuterium-labeled compounds systematically exhibit earlier elution on most stationary phases due to stronger hydrogen bonding of protium vs. deuterium with mobile phase components [2]. For monosaccharides analyzed under HILIC conditions, where hydrogen bonding is the dominant retention mechanism, the H/D isotope effect on retention may be even more pronounced than in reversed-phase separations [3].

chromatographic isotope effect retention time shift internal standard co-elution

Isotopic Enrichment: d2 vs. ¹³C₆

Technical datasheet comparison reveals that commercially available D-Mannose-d2 (specifically the 6,6-d2 isotopomer) and D-Mannose-¹³C₆ achieve comparable isotopic enrichment specifications: D-Mannose (6,6-D2) is certified at 98 atom % D isotopic enrichment with 98% chemical purity , while D-Mannose-¹³C₆ is certified at 98 atom % ¹³C isotopic enrichment with 99% chemical purity (CP assay) . The molecular weight difference between these two isotopologues is notable: D-Mannose (6,6-D2) has MW 182.17 g/mol (Δm/z = +2.01 Da from unlabeled mannose, MW 180.16), while D-Mannose-¹³C₆ has MW 186.17 g/mol (Δm/z = +6.02 Da) . The smaller mass shift of D-Mannose-d2 (+2 Da) is sufficient for selected ion monitoring (SIM) discrimination from endogenous mannose but may be insufficient to fully resolve the deuterated IS from the natural abundance M+2 isotopologue of unlabeled mannose (~1.5% relative abundance for C₆H₁₂O₆, primarily from [¹³C₂]- and [¹⁸O]-isotopologues), potentially limiting the lower limit of quantification (LLOQ) in complex matrices [1].

isotopic enrichment certification atom percent excess stable isotope quality control

Synthesis Cost: Deuterated vs. ¹³C-Labeled IS

The 2021 Molecules review on hydrogen-deuterium exchange for internal standard preparation establishes that synthesis of deuterated isotopologues is relatively inexpensive compared to ¹³C, ¹⁵N, and ¹⁸O-labeled standards, which require complicated multistep de novo synthesis from expensive isotopically labeled starting materials [1]. Acanthus Research (2022) confirms that deuterium labelling is commonly used due to cost factors, although this cost advantage must be balanced against the risk of proton/deuterium exchange when labels are positioned on carbons adjacent to carbonyl groups . Vendor pricing data corroborates this cost differential: D-[1-²H]mannose (single deuteration, MW 181.16) is commercially listed at approximately $1,200 per 0.5 g, while D-Mannose-¹³C₆ from MedChemExpress is priced at ¥550–1,700 (~$75–235) for 1–5 mg quantities, reflecting a per-gram cost differential of approximately 10- to 50-fold in favor of deuterated standards on a bulk basis [2]. The synthesis of 2-deutero-D-mannose has been demonstrated at gram scale using modified chemical methodology, confirming scalability and commercial viability [3].

stable isotope synthesis cost deuterated standard procurement cost-benefit analysis SIL-IS

Site-Specific Metabolic Tracing

Fokt et al. (2013) demonstrated the gram-scale synthesis of specifically deuterated D-mannose molecular probes—including 2-deutero-D-mannose and 6-deutero-D-mannose—designed to study the interference of 2-deoxy-D-glucose (2-DG) with D-glucose and D-mannose metabolism using mass spectrometry [1]. The site-specific deuteration at the C-2 position of D-mannose enables tracking of the metabolic fate of the C-2 hydrogen atom through mannose isomerase (phosphomannose isomerase, MPI)-catalyzed interconversion of mannose-6-phosphate and fructose-6-phosphate, a critical branch point in carbohydrate metabolism [2]. In contrast, uniformly ¹³C-labeled D-mannose (D-Mannose-¹³C₆) provides bulk carbon flux information but cannot resolve position-specific hydrogen transfer events. This positional specificity is particularly relevant for studying congenital disorders of glycosylation (CDG-Ib/MPI-CDG) where mannose-6-phosphate isomerase deficiency alters mannose metabolic flux [3]. The Carbohydrate Research 2013 synthesis paper reports complete chemical characterization (NMR, MS) of all five deuterated probes, confirming structural integrity and isotopic enrichment suitable for metabolic tracing applications [1].

site-specific metabolic tracing deuterated metabolic probe mannose flux analysis

D-Mannose-d2 Application Scenarios


High-Throughput Metabolomics Standardization

For large-cohort clinical metabolomics studies (e.g., 500-5,000 serum/plasma samples) requiring D-mannose quantification as part of a broader monosaccharide panel, D-Mannose-d2 offers a procurement-optimal solution when method validation demonstrates that the deuterated IS provides acceptable accuracy and precision within the study's pre-defined acceptance criteria (e.g., ±15% bias). The class-level evidence from Bowman et al. (2023) showing −38.4% bias for deuterated IS should be mitigated by comprehensive method validation including spike recovery, matrix effect assessment, and comparison against a ¹³C-labeled IS in a subset of samples [1]. The procurement cost advantage of deuterated standards (~10-50× lower per gram) makes large-scale deployment economically feasible when the analytical performance trade-off is explicitly validated and documented [2].

Mannose Isomerase Metabolic Flux Analysis

Research groups investigating the Warburg effect and altered carbohydrate metabolism in cancer should procure site-specifically deuterated D-mannose (specifically 2-deutero-D-mannose) when the experimental objective is to trace C-2 hydrogen transfer through phosphomannose isomerase (MPI), as demonstrated by Fokt et al. (2013) in their synthesis of deuterated metabolic probes for studying 2-DG interference with mannose metabolism [3]. Uniformly ¹³C-labeled D-mannose cannot provide this position-specific hydrogen tracing information. This application leverages the unique analytical capability of site-specific deuteration that is not replicated by any other isotopologue class, justifying the procurement of D-Mannose-d2 over D-Mannose-¹³C₆ for this specific research question [4].

Regulatory Bioanalysis of Cancer Biomarker

For method development targeting regulatory validation (EMA, FDA) for D-mannose as a quantitative cancer biomarker—as successfully demonstrated by White et al. (2017) using D-Mannose-¹³C₆ as internal standard with inter- and intra-day accuracy and precision <2%, extraction recovery 104.1-105.5%, and matrix effect 97.0-100.0%—the procurement recommendation based on class-level evidence strongly favors D-Mannose-¹³C₆ over D-Mannose-d2 [5]. The systematic evidence from Berg et al. (2011) and Bowman et al. (2023) establishes that ¹³C-labeled ISs provide superior matrix effect compensation and lower quantitative bias compared to deuterated ISs, which is critical for methods where regulatory acceptance requires demonstrated accuracy within ±15% across the calibration range [1][6]. D-Mannose-d2 should be considered for this application only if budgetary constraints preclude D-Mannose-¹³C₆ procurement and a comprehensive cross-validation study against the ¹³C-labeled IS is performed.

NMR Conformational Analysis of Mannose Glycoconjugates

Site-specifically deuterated D-mannose at the C-6 position (D-Mannose-6,6-d2) enables NMR spectroscopic studies of hydroxymethyl group conformation in mannose-containing oligosaccharides and glycoproteins, as demonstrated by conformational analysis studies using (6S)- and (6R)-(6-²H₁)-D-mannose derivatives [7]. The stereospecific deuteration at C-6 simplifies ¹H NMR spectra by eliminating H-6proS or H-6proR signals and enables unequivocal assignment of hydroxymethyl rotamer populations. This application does not require a comparator internal standard and exploits the unique spectroscopic properties of deuterium labeling that are not achievable with ¹³C-labeling alone, making D-Mannose-d2 the preferred procurement choice for NMR-based conformational analysis of mannose derivatives [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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